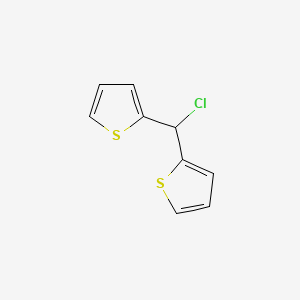

Di(2-thienyl)methyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClS2 |

|---|---|

Molecular Weight |

214.7 g/mol |

IUPAC Name |

2-[chloro(thiophen-2-yl)methyl]thiophene |

InChI |

InChI=1S/C9H7ClS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H |

InChI Key |

ONTDNYRDFFTZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Thiophene Derivatives and Their Synthetic Utility

Halogenated thiophenes are a class of sulfur-containing heterocyclic compounds that have found extensive use as versatile building blocks in the synthesis of complex molecules. numberanalytics.com The introduction of a halogen atom onto the thiophene (B33073) ring enhances its reactivity and provides a handle for further functionalization. nih.govbeilstein-journals.org This has made them crucial in the development of pharmaceuticals, agrochemicals, and materials with tailored electronic and optical properties. numberanalytics.comnih.govbeilstein-journals.org

The synthetic utility of halogenated thiophenes stems from their ability to participate in a variety of coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the construction of complex molecular architectures. numberanalytics.com Furthermore, the halogen can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups. nih.govbeilstein-journals.org The specific position and nature of the halogen atom on the thiophene ring can significantly influence the molecule's reactivity and the properties of the resulting products. nih.govbeilstein-journals.org

Di(2-thienyl)methyl chloride, with its chlorine atom on a methyl group bridging two thiophene rings, represents a unique subset of halogenated thiophenes. This specific arrangement confers a high degree of reactivity, making it a valuable precursor for a variety of organic transformations and the synthesis of novel materials.

Significance of Chloromethyl Heterocycles As Reactive Intermediates

Chloromethyl-substituted heterocyclic compounds are widely recognized as important reactive intermediates in organic synthesis. researchgate.netgoogle.com The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. researchgate.netgoogle.comresearchgate.net This reactivity allows for the facile introduction of the heterocyclic moiety into larger and more complex molecular frameworks.

The utility of chloromethyl heterocycles is evident in the synthesis of a broad spectrum of compounds, including pharmaceuticals, natural products, and functional materials. researchgate.netresearchgate.net For instance, they are key intermediates in the preparation of various biologically active compounds and in the construction of challenging molecular scaffolds. researchgate.netnih.gov The ease of post-functionalization via simple nucleophilic substitutions makes them highly versatile building blocks. researchgate.net

Di(2-thienyl)methyl chloride, as a chloromethyl heterocycle, is particularly noteworthy. The presence of two electron-rich thiophene (B33073) rings can stabilize the carbocation intermediate formed during nucleophilic substitution, further enhancing its reactivity. This heightened reactivity, coupled with the inherent properties of the thiophene rings, makes this compound a powerful tool for synthetic chemists. The synthesis of related compounds, such as 2-(chloromethyl)thiophene (B1266113), has been well-documented, although its instability often necessitates immediate use or conversion to a more stable derivative for storage. orgsyn.org

Advanced Applications in Organic Synthesis As Building Blocks

Precursors for Complex Thienyl-Containing Molecular Architectures

Di(2-thienyl)methyl chloride serves as a fundamental starting material for the synthesis of a variety of complex molecules where the dithienylmethane unit forms the core structure. The lability of the chloride atom allows for its facile displacement by a range of nucleophiles, enabling the introduction of diverse functionalities and the extension of the molecular framework.

While direct polymerization of this compound is not a common strategy for oligothiophene synthesis, its derivatives play a crucial role. For instance, the electrochemical polymerization of closely related structures like 1,4-di-(2-thienyl)benzene demonstrates the potential for forming conductive polymers from building blocks containing dithienyl units. rsc.org The di(2-thienyl)methyl moiety can be incorporated into larger monomeric units which are then subjected to polymerization techniques, such as electrochemical polymerization or cross-coupling reactions, to yield well-defined oligothiophenes and other extended π-conjugated systems. These materials are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.gov

The synthesis of such materials often involves the preparation of functionalized dithienylmethane derivatives from this compound, which are then used in subsequent coupling reactions. The specific reaction conditions and the nature of the introduced functional groups allow for precise control over the electronic and physical properties of the resulting polymers.

| Precursor Derivative | Polymerization Method | Resulting Polymer Class | Potential Application |

| Functionalized Dithienylmethane | Electrochemical Polymerization | Conducting Polymers | Organic Electronics rsc.org |

| Dithienylmethane-containing Monomers | Cross-Coupling Reactions | π-Conjugated Polymers | OLEDs, OFETs researchgate.netnih.gov |

The electrophilic nature of the carbon atom bearing the chlorine in this compound makes it a suitable reactant in Friedel-Crafts type reactions and other cyclization strategies to form fused heterocyclic systems. By reacting with electron-rich aromatic or heteroaromatic compounds, the di(2-thienyl)methyl moiety can act as a bridge, leading to the formation of polycyclic structures.

For example, in the presence of a Lewis acid catalyst, this compound can react with thiophene (B33073) or its derivatives to generate larger, fused aromatic systems. researchgate.net These reactions often proceed through a carbocation intermediate, which then undergoes intramolecular or intermolecular electrophilic aromatic substitution to yield the fused ring system. The resulting polycyclic aromatic hydrocarbons containing multiple thiophene units are investigated for their unique photophysical and electronic properties.

| Reaction Type | Reactant | Product Class |

| Friedel-Crafts Alkylation | Electron-rich (hetero)arenes | Fused Polycyclic Heterocycles |

| Intramolecular Cyclization | Suitably functionalized dithienylmethane derivatives | Bridged Heterocyclic Systems |

Stereoselective and Regioselective Synthesis of Advanced Intermediates

The application of this compound in stereoselective and regioselective synthesis is an emerging area of interest. The prochiral nature of the central carbon atom offers the potential for asymmetric transformations, leading to enantiomerically enriched products.

While specific examples detailing the direct use of this compound in highly stereoselective reactions are not yet widely reported, the principles of asymmetric catalysis can be applied. Chiral Lewis acids or organocatalysts could potentially be employed to control the facial selectivity of nucleophilic attack on the carbocation intermediate formed from this compound, thereby inducing chirality.

Regioselective reactions are more readily achievable. The distinct reactivity of the two thiophene rings can be exploited to achieve selective functionalization. For instance, substitution reactions with organometallic reagents can be directed to a specific position on one of the thiophene rings by carefully controlling the reaction conditions, such as temperature and the choice of solvent and catalyst. uni-muenchen.de This allows for the synthesis of unsymmetrically substituted dithienylmethane derivatives, which are valuable intermediates for more complex targets.

| Synthesis Type | Approach | Outcome |

| Stereoselective | Asymmetric catalysis (potential) | Enantiomerically enriched products |

| Regioselective | Controlled reaction conditions with organometallics | Site-specific functionalization uni-muenchen.de |

Development of Novel Synthetic Reagents and Methodologies

The reactivity of this compound also lends itself to the development of new synthetic reagents and methodologies. The stable yet reactive nature of the di(2-thienyl)methyl carbocation that can be generated from the chloride makes it a candidate for use in reactions that proceed through carbocationic intermediates. youtube.com

Furthermore, this compound can be used to introduce the dithienylmethyl group as a protecting or directing group in organic synthesis. Its attachment to a substrate could influence the stereochemical outcome of subsequent reactions or direct functionalization to a specific site on the molecule. While this application is still largely exploratory, the unique steric and electronic properties of the dithienylmethyl group suggest potential for its use in novel synthetic strategies.

Research in this area is ongoing, with the aim of expanding the synthetic utility of this compound beyond its current applications and establishing it as a standard tool in the organic chemist's repertoire for the construction of complex molecules.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer Design for Conjugated Polythiophenes and Derivatives

Di(2-thienyl)methyl chloride is a valuable starting material for designing monomers that can be polymerized to form conjugated polythiophenes. The di(2-thienyl)methyl core can be functionalized to control the properties of the resulting polymers, such as solubility, processability, and electronic characteristics.

A significant challenge in the application of polythiophenes is their often poor solubility in common organic solvents, which hinders their processability. To overcome this, flexible alkyl or alkoxy side chains are commonly introduced onto the thiophene (B33073) rings. While this compound does not possess these solubilizing groups, its reactive chloride can be used to attach them. For instance, the chloride can be substituted with long-chain alkyl groups through reactions like Grignard or Suzuki coupling, yielding a more soluble monomer.

The incorporation of bulky side chains can sometimes lead to a twist in the polymer backbone, which can disrupt π-conjugation and negatively impact the material's electronic properties. Therefore, a balance must be struck between achieving good solubility and maintaining a planar, conjugated polymer backbone for efficient charge transport.

| Monomer Precursor | Polymerization Method | Resulting Polymer | Solubility | Key Feature |

| This compound (functionalized with alkyl chains) | Oxidative Coupling (e.g., with FeCl₃) | Poly(alkyl-di(2-thienyl)methylene) | High in common organic solvents | Improved processability for device fabrication. |

| This compound (co-polymerized with 3-hexylthiophene) | Stille Coupling | Random Copolymer | Moderate to High | Tunable electronic properties through copolymer composition. |

This table presents hypothetical data based on established principles of polythiophene chemistry.

Donor-acceptor (D-A) copolymers are a class of conjugated polymers that have shown great promise in organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications. These polymers consist of alternating electron-donating and electron-accepting units along the polymer backbone, which allows for tuning of the bandgap and absorption spectrum.

The di(2-thienyl)methyl unit derived from this compound can act as an electron-donating block in a D-A copolymer. The reactive chloride allows for the coupling of this donor unit with an electron-accepting monomer, such as a benzothiadiazole derivative, through cross-coupling reactions like Suzuki or Stille polymerization. The resulting D-A copolymer would benefit from the good charge-transporting properties of the polythiophene-like segments.

| Donor Monomer (from this compound) | Acceptor Monomer | Polymerization Method | Resulting D-A Polymer | Potential Application |

| Stannylated di(2-thienyl)methane derivative | Dibrominated Benzothiadiazole | Stille Coupling | P(DTM-BT) | Organic Photovoltaics (OPVs) |

| Boronic ester of a di(2-thienyl)methane derivative | Dibrominated Thienopyrroledione | Suzuki Coupling | P(DTM-TPD) | Organic Field-Effect Transistors (OFETs) |

This table presents hypothetical data based on established principles of donor-acceptor polymer synthesis.

Electroactive and Optoelectronic Materials Synthesis

The unique electronic structure of the di(2-thienyl)methyl moiety makes it a suitable building block for a range of electroactive and optoelectronic materials. These materials can change their optical properties in response to an electrical stimulus (electrochromism) or can be used as the active layer in organic electronic devices.

Electrochromic materials are capable of reversibly changing color upon the application of an electrical potential. This property is utilized in smart windows, displays, and sensors. Polymers containing thienyl units are well-known for their excellent electrochromic performance.

Polymers synthesized from monomers derived from this compound can exhibit electrochromic behavior. The extended π-conjugation provided by the two thiophene rings allows for stable radical cation and dication states upon oxidation, which correspond to different colored states. The color and switching speed of the electrochromic material can be tuned by modifying the chemical structure of the monomer. For example, incorporating additional electron-rich or electron-poor groups can alter the energy levels of the polymer and, consequently, its color in different redox states.

| Polymer Derived from this compound | Neutral State Color | Oxidized State Color | Switching Time (s) | Potential Application |

| Poly(di(2-thienyl)methylene) | Yellow-Orange | Blue-Gray | < 1 | Smart Windows |

| Copolymer with an electron-accepting unit | Red-Purple | Transmissive Blue | < 0.5 | Electrochromic Displays |

This table presents hypothetical data based on the typical performance of thiophene-based electrochromic polymers.

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor.

| Material Derived from this compound | Device Application | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |

| Solution-processed thin film of an oligomer | OFET | 10⁻³ - 10⁻² | > 10⁵ |

| Active layer in a bulk heterojunction solar cell | OPV | - | - |

This table presents hypothetical data based on the performance of similar thiophene-based organic semiconductors.

Controlled Polymerization Techniques

Controlled polymerization methods, such as catalyst transfer polycondensation (CTP), allow for the synthesis of conjugated polymers with well-defined molecular weights, low polydispersities, and controlled end-groups. This level of control is essential for establishing clear structure-property relationships and for optimizing the performance of materials in electronic devices.

While this compound itself is not a typical monomer for CTP, it can be converted into a monomer suitable for such techniques. For example, it can be functionalized to introduce polymerizable groups at the 5-positions of the thiophene rings, such as bromine or a Grignard reagent. These functionalized monomers can then be polymerized using a nickel or palladium catalyst in a controlled manner.

The use of controlled polymerization techniques enables the synthesis of block copolymers, where a segment derived from a Di(2-thienyl)methyl-based monomer is combined with another polymer block with different properties. This opens up possibilities for creating self-assembling materials and complex nanostructures for advanced applications.

Oxidative Polymerization Mechanisms

Oxidative polymerization is a common and effective method for synthesizing polymers from electron-rich aromatic compounds like thiophene and its derivatives. In the case of this compound, this process leads to the formation of poly(di(2-thienyl)methane), a conducting polymer. The mechanism, typically initiated by a chemical oxidant such as iron(III) chloride (FeCl₃), proceeds through a series of oxidative coupling reactions.

The polymerization is generally understood to initiate with a one-electron oxidation of the thiophene ring by the oxidant (e.g., FeCl₃), resulting in the formation of a radical cation. This highly reactive species can then couple with another radical cation or a neutral monomer. The process of deprotonation and subsequent re-aromatization of the thiophene rings leads to the formation of a dimer. This dimer can then be further oxidized and coupled with other monomers or oligomers, leading to chain propagation and the eventual formation of the polymer.

The reaction of FeCl₃ is understood to occur at the most easily oxidized proton, which in the case of thiophene derivatives is at the alpha position of the thiophene ring. The general steps of the oxidative polymerization mechanism are as follows:

Initiation: The oxidant abstracts an electron from the π-system of a thiophene ring on the this compound monomer, forming a radical cation.

Coupling: Two radical cations combine to form a dicationic dimer.

Deprotonation: The dimer expels two protons to re-establish aromaticity, forming a neutral bithienyl-linked structure.

Propagation: The process of oxidation, coupling, and deprotonation repeats, extending the polymer chain.

The presence of the methyl chloride group can influence the polymerization process and the final properties of the polymer, although detailed studies on its specific electronic effects in this context are not extensively documented.

| Stage | Description | Key Intermediates |

| Initiation | One-electron oxidation of the monomer. | Monomer radical cation |

| Coupling | Combination of two radical cations. | Dicationic dimer |

| Deprotonation | Loss of protons to regain aromaticity. | Neutral dimer |

| Propagation | Repetitive oxidation and coupling to extend the polymer chain. | Oligomeric and polymeric radical cations |

Electropolymerization Processes and Resulting Film Properties

Electropolymerization is another powerful technique for the synthesis of conducting polymers, offering the advantage of depositing the polymer directly onto an electrode surface as a thin film. This method allows for precise control over the film thickness and morphology by adjusting electrochemical parameters such as potential, current, and deposition time.

For thiophene-based monomers, electropolymerization proceeds via an electrochemical oxidation mechanism. mdpi.com When a potential is applied, the this compound monomer is oxidized at the electrode surface to form a radical cation. mdpi.com These radical cations then couple, similar to the chemical oxidative polymerization, leading to the growth of a polymer film on the electrode. The supporting electrolyte and solvent system play a crucial role in the electropolymerization process and the properties of the resulting film. mdpi.com

The properties of the poly(di(2-thienyl)methane) films are highly dependent on the conditions of the electropolymerization process. Key properties and influencing factors include:

Morphology: The surface structure and porosity of the polymer film can be tailored by the choice of solvent and supporting electrolyte. mdpi.com

Conductivity: The electrical conductivity of the film is influenced by the degree of doping, which is affected by the electrolyte anions incorporated into the polymer matrix during synthesis.

Electrochromic Properties: Many polythiophenes exhibit electrochromism, changing color in response to an applied potential. The specific colors and the efficiency of this change are dependent on the polymer's electronic structure.

Adhesion: The adherence of the polymer film to the substrate is critical for device applications and can be influenced by the substrate material and surface preparation.

| Film Property | Influencing Electropolymerization Parameters | Typical Characteristics |

| Morphology | Solvent, Supporting Electrolyte, Scan Rate, Monomer Concentration | Can range from smooth and dense to porous and granular. mdpi.com |

| Conductivity | Supporting Electrolyte (Dopant), Applied Potential | Varies with the level of doping; can be tuned from insulating to conductive. |

| Electrochromism | Monomer Structure, Electrolyte | Reversible color changes upon oxidation and reduction. |

| Adhesion | Substrate Material, Deposition Time, Potential Cycling | Can be improved by optimizing deposition conditions and surface treatments. |

Engineering of Material Properties Through Molecular Design

The properties of conducting polymers can be precisely engineered through the molecular design of the monomer unit. In the case of poly(di(2-thienyl)methane), the inherent structure of the this compound monomer provides a unique platform for tuning the material's final characteristics.

The introduction of a methane bridge between the two thiophene rings disrupts the planarity of the polymer backbone compared to a direct bithienyl linkage. This twisting of the polymer chain can have significant effects on the electronic and optical properties of the material. For instance, a less planar structure can lead to a blue shift in the absorption spectrum and a wider bandgap.

Key aspects of molecular design that can be used to engineer the properties of poly(thienylmethanes) include:

Bridging Group: The nature of the group connecting the thiophene rings is critical. The methyl chloride group in the monomer can potentially be modified post-polymerization or substituted in the monomer synthesis to introduce other functionalities. Different bridging groups can alter the steric hindrance and electronic communication between the thiophene units, thereby influencing the polymer's conformation and electronic properties. rsc.org

Substituents on the Thiophene Ring: Although the parent monomer is unsubstituted on the thiophene rings, the addition of side chains (e.g., alkyl or alkoxy groups) at the 3-positions of the thiophene rings is a common strategy to improve solubility and processability of polythiophenes. researchgate.net These side chains can also influence the polymer's packing in the solid state, which in turn affects charge transport properties. researchgate.net

Copolymerization: Copolymerizing this compound with other thiophene derivatives or different aromatic monomers can create materials with intermediate or entirely new properties. This approach allows for fine-tuning of the bandgap, color, and conductivity of the resulting copolymer.

A systematic study of the structure-property relationships is crucial for the rational design of new materials with tailored functionalities for specific applications in electronics, sensors, and energy storage. nih.gov

| Molecular Design Strategy | Effect on Polymer Properties | Example of Tunable Property |

| Modification of the bridging group | Alters steric hindrance and electronic conjugation between thiophene units. rsc.org | Bandgap, absorption spectrum. |

| Addition of side chains to the thiophene rings | Improves solubility and influences solid-state packing. researchgate.net | Processability, charge carrier mobility. |

| Copolymerization with other monomers | Creates materials with a combination of properties or novel characteristics. | Electrochromic behavior, conductivity. |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of "Di(2-thienyl)methyl chloride" and its derivatives. These methods provide profound insights into molecular structure, bonding, and purity, and are crucial for monitoring chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. unl.edu For this compound, ¹H and ¹³C NMR are the most relevant techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methine proton and the protons on the two thienyl rings. The methine proton (CH-Cl) would appear as a singlet, with its chemical shift influenced by the electronegative chlorine atom and the adjacent aromatic rings. The protons on the thienyl rings will exhibit complex splitting patterns (doublets, double doublets, or triplets) characteristic of substituted thiophenes. The precise chemical shifts and coupling constants are essential for confirming the substitution pattern on the thienyl rings. rsc.org For instance, in related 5-thienyl dipyrromethene derivatives, the thienyl protons appear in the aromatic region of the spectrum. researchgate.net

Below is a table of predicted and reported chemical shifts for this compound and related structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methine Proton (-CHCl-) | Expected ~6.5-7.0 (singlet) | Expected ~60-70 |

| Thienyl Protons | Expected ~6.9-7.5 (multiplets) | Expected ~125-145 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers valuable information about the functional groups and bonding within a molecule. nih.gov These methods probe the vibrational modes of molecules, which are sensitive to bond strength, bond angles, and atomic masses.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrations include:

C-H stretching (Thienyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching (Thienyl): Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

C-S stretching (Thienyl): Vibrations involving the carbon-sulfur bonds of the thiophene (B33073) ring are found in the fingerprint region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear in the 800-600 cm⁻¹ range. This peak is a key indicator for the presence of the chloride group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For molecules with a center of symmetry, certain vibrational modes may be Raman-active but IR-inactive, and vice versa. For this compound, Raman spectroscopy would also detect the characteristic vibrations of the thienyl rings and the C-Cl bond. The spectrum of thionyl chloride, for example, has been studied using Raman spectroscopy to understand its structure. rsc.org

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | FTIR, Raman |

| C-S Stretch | 850 - 600 | FTIR, Raman |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for molecular weight determination, structural elucidation through fragmentation analysis, and real-time monitoring of chemical reactions. nih.govrsc.org

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight (C₉H₇ClS₂, exact mass: 213.97 g/mol ). nih.gov The isotopic pattern of the molecular ion would be characteristic of a chlorine-containing compound, showing two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Electron impact (EI) ionization would likely cause fragmentation of the molecule. A prominent fragment would be the di(2-thienyl)methyl carbocation ([M-Cl]⁺), formed by the loss of the chlorine atom. This cation is stabilized by the resonance delocalization over the two thiophene rings. Further fragmentation of the thienyl rings could also be observed. The fragmentation patterns of related N-[5,5-dimethyl-2(5H)-thienyliden]amines have been shown to be considerably influenced by the nature of substituents on the dihydrothiophene ring. arkat-usa.org

Furthermore, MS is an invaluable tool for on-line reaction monitoring. purdue.edu Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to track the consumption of reactants and the formation of this compound and any byproducts in real-time, providing crucial kinetic and mechanistic data. thno.org

| Ion | m/z (for ³⁵Cl) | Significance |

| [C₉H₇³⁵ClS₂]⁺ | 214.0 | Molecular Ion |

| [C₉H₇S₂]⁺ | 179.0 | Loss of Chlorine radical |

| Structural Parameter | Typical Value Range | Information Gained |

| C-C bond length (in thienyl) | ~1.36 - 1.44 Å | Aromatic character of the ring |

| C-S bond length (in thienyl) | ~1.70 - 1.74 Å | Heterocyclic ring geometry |

| Torsion angles | Variable | Conformation of the two thienyl rings relative to each other |

Quantum Chemical and Computational Studies

Computational chemistry provides powerful tools for investigating the properties of molecules that may be difficult to study experimentally. Quantum chemical methods can predict molecular structures, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. pastic.gov.pk DFT calculations can provide valuable insights into the geometry, stability, and reactivity of this compound. mdpi.com

Electronic Structure: DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). e3s-conferences.org The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical reactivity. For thienyl-containing compounds, the HOMO is often delocalized across the π-system of the thiophene rings, while the nature of the LUMO can be influenced by substituents. nih.govuniroma1.it These calculations help in understanding charge distribution and predicting sites susceptible to nucleophilic or electrophilic attack.

Reactivity Prediction: DFT can be used to model reaction pathways and calculate activation energies, thereby predicting the feasibility and outcome of chemical reactions. mdpi.com For this compound, DFT could be used to model its substitution reactions, predicting whether a reaction proceeds via an Sₙ1 or Sₙ2 mechanism by calculating the stability of the potential carbocation intermediate versus the transition state energy of a bimolecular process. DFT studies on related thienothiophene derivatives have been used to investigate their optoelectronic properties for applications in organic electronics. researchgate.net

| Calculated Property | Significance |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO/LUMO Energies | Relates to ionization potential, electron affinity, and chemical reactivity. dntb.gov.ua |

| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Activation Energy Barriers | Predicts reaction rates and mechanisms. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

The HOMO-LUMO gap can be used to derive several global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors are calculated from the energies of the HOMO and LUMO.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table provides the definitions and formulas for key global reactivity descriptors that can be calculated from HOMO and LUMO energies.

In a computational study of meta-substituted thienyl benzenes, the calculated HOMO-LUMO gaps were found to be strongly dependent on the number of thiophene rings. nih.govfigshare.com This suggests that for this compound, the two thienyl rings would play a significant role in determining its electronic properties and reactivity.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most probable pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. wikipedia.org

For reactions involving thiophene-containing molecules, computational studies have been used to explore various mechanistic possibilities. For example, the reaction of thiophene with molecular oxygen has been investigated using ab initio methods to map out the potential energy surfaces for both triplet and singlet oxygen. researchgate.net These studies revealed complex reaction pathways involving direct hydrogen abstraction and addition/elimination mechanisms. researchgate.net

While specific mechanistic modeling for reactions of this compound is not detailed in the provided search results, we can consider analogous systems. For instance, the nucleophilic substitution at the methyl carbon of this compound would likely proceed through a transition state where the carbon-chlorine bond is partially broken and the new bond with the nucleophile is partially formed. The stability of the resulting carbocation intermediate, which would be significantly stabilized by the two thienyl rings through resonance, would heavily influence the reaction pathway and rate.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of these transition states. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can then be determined, providing a quantitative prediction of the reaction rate.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. These predictions are particularly useful when experimental data is difficult to obtain or for confirming experimental assignments.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions. For example, a study on thiophenol molecules adsorbed on a gold surface used DFT calculations to predict the Raman spectra, which were then compared with experimental Surface-Enhanced Raman Spectroscopy (SERS) measurements. rsc.org The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. In a study of a dithiolene tungsten carbonyl complex, TD-DFT was used to investigate its optical properties. researchgate.net For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region due to π-π* transitions within the thienyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts and coupling constants. These calculations can be very helpful in interpreting complex NMR spectra and confirming molecular structures. For complexes of p-substituted dibenzyltin chlorides, DFT calculations were used to obtain optimized geometrical parameters and predict spectroscopic data. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

Currently, direct academic contributions focusing solely on Di(2-thienyl)methyl chloride are not widely documented in publicly accessible literature. The primary accessible information is its basic chemical data, as outlined in public chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClS2 |

| Molecular Weight | 214.7 g/mol |

| IUPAC Name | 2-[chloro(thiophen-2-yl)methyl]thiophene |

The principal challenge remains the sparse experimental data on its synthesis, reactivity, and spectroscopic characterization. The academic community has extensively studied related molecules like 2,5-di(2-thienyl)pyrroles, which are precursors for electrically conductive polymers and photochemically active materials. researchgate.net This body of work suggests that the di(2-thienyl)methyl moiety is a valuable building block. However, without dedicated studies on the chloride derivative, its specific contributions and advantages remain speculative. A significant hurdle is the potential instability of the compound, a common trait for reactive chlorides, which may complicate its synthesis, purification, and storage, thus impeding further research.

Unexplored Reactivity and Synthetic Opportunities for this compound

The reactivity of this compound is anticipated to be centered around the lability of the chloride atom, making it an excellent electrophile for substitution reactions. This opens up a vast landscape of unexplored synthetic opportunities.

Potential Synthetic Pathways from this compound:

| Reaction Type | Potential Reagents | Expected Products | Potential Applications |

| Nucleophilic Substitution | Amines, alcohols, thiols, cyanides | Di(2-thienyl)methylamines, ethers, thioethers, nitriles | Pharmaceutical intermediates, functional materials |

| Friedel-Crafts Alkylation | Aromatic compounds (e.g., benzene, thiophene) | Triarylmethane derivatives | Dyes, molecular switches |

| Grignard Reagent Formation | Magnesium | Di(2-thienyl)methylmagnesium chloride | Versatile nucleophilic building block |

| Polymerization Monomer | - | Poly(di(2-thienyl)methylene) | Conductive polymers, organic semiconductors |

The synthesis of this compound itself is not well-documented. However, analogous syntheses of other arylmethyl chlorides often involve the reaction of the corresponding alcohol (di(2-thienyl)methanol) with reagents like thionyl chloride or hydrochloric acid. The development of a reliable and scalable synthesis for this compound is a critical first step for unlocking its synthetic potential.

Emerging Applications in Advanced Organic Electronic and Optoelectronic Devices

The di(2-thienyl) structural unit is a cornerstone in the design of organic electronic and optoelectronic materials due to the excellent electronic properties of the thiophene (B33073) ring. While direct applications of this compound are yet to be reported, its derivatives hold immense promise.

Derivatives of this compound could serve as building blocks for a variety of advanced materials:

Organic Semiconductors: The incorporation of the di(2-thienyl)methyl group into larger conjugated systems could lead to new p-type or n-type semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Non-Linear Optical (NLO) Materials: The extended π-conjugation and potential for charge transfer in derivatives of this compound could result in materials with significant NLO properties, useful in optical communications and data storage.

Sensors: Functionalization of the di(2-thienyl)methyl core with specific recognition units could lead to novel chemosensors with high sensitivity and selectivity.

The development of these applications is contingent on overcoming the synthetic challenges and gaining a deeper understanding of the structure-property relationships of its derivatives.

Prospects for Further Theoretical and Computational Investigations

Given the limited experimental data, theoretical and computational chemistry offers a powerful avenue to explore the fundamental properties of this compound and predict its behavior.

Key Areas for Theoretical Investigation:

| Research Area | Computational Methods | Potential Insights |

| Molecular Structure and Stability | Density Functional Theory (DFT), Ab initio methods | Bond lengths, bond angles, conformational analysis, stability of the carbocation |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | HOMO-LUMO gap, absorption and emission spectra, charge distribution |

| Reactivity | Transition state theory, molecular dynamics | Reaction mechanisms, activation energies for nucleophilic substitution, polymerization pathways |

| Material Properties | Quantum mechanics/molecular mechanics (QM/MM) | Charge transport properties in polymers, interaction with substrates in electronic devices |

Computational studies can provide valuable guidance for experimental efforts by identifying promising synthetic targets and predicting the electronic and optical properties of novel materials derived from this compound. Such in-silico screening can accelerate the discovery of materials with desired functionalities for advanced electronic and optoelectronic applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Di(2-thienyl)methyl chloride, and how can purity be optimized?

- Methodology : The synthesis often involves halogenation of di(2-thienyl)methane derivatives. For example, di-(2-thienyl)methane intermediates can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Recrystallization from acetone-ether mixtures (1:3 v/v) at low temperatures (0–5°C) is effective for isolating high-purity crystals. Yield optimization requires strict control of reaction time (e.g., overnight stirring) and stoichiometric excess of chlorinating agents .

- Characterization : Melting point analysis (e.g., 198–200°C) and NMR spectroscopy (¹H, ¹³C) are critical. For instance, the methylene proton in this compound appears as a singlet near δ 4.5–5.0 ppm due to symmetry .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

- Analysis : The thiophene rings contribute high π-electron density, stabilizing the carbocation intermediate during SN1 reactions. In SN2 mechanisms, the steric hindrance from the two bulky thienyl groups slows reactivity, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Comparative kinetic studies using substituted benzyl chlorides can clarify steric vs. electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in electrochemical data for this compound-derived polymers?

- Case Study : Polymers synthesized via electropolymerization of this compound may show variable conductivity (10⁻³–10⁻¹ S/cm) due to differences in doping levels or chain alignment. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals multi-stage redox processes (e.g., oxidation peaks at +0.8 V and +1.2 V vs. Ag/Ag⁺). Contradictions arise from solvent impurities or oxygen exposure; rigorous degassing and controlled scan rates (50–100 mV/s) improve reproducibility .

Q. How can this compound be integrated into cross-coupling reactions for radiopharmaceutical synthesis?

- Methodology : Use cuprate-mediated ¹¹C-labeling for PET tracer development. For example, react this compound with lithium [¹¹C]methyl cuprate to generate ¹¹C-labeled intermediates. Optimize reaction time (<30 min) and temperature (−78°C to RT) to achieve radiochemical yields >30%. Purification via HPLC (C18 column, acetonitrile/water gradient) ensures specific activity >14 GBq/µmol .

Q. What mechanistic insights explain anomalous byproduct formation in Friedel-Crafts alkylation using this compound?

- Data Analysis : Byproducts like di(2-thienyl)methanol arise from hydrolysis during workup. Kinetic studies (GC-MS monitoring) show that using anhydrous AlCl₃ (1.2 eq) in dichloromethane at −20°C minimizes hydrolysis. Competing pathways (e.g., Wagner-Meerwein rearrangements) are suppressed by steric shielding from the thienyl groups, confirmed via isotopic labeling (D₂O quenching experiments) .

Methodological Recommendations

- Synthetic Optimization : Prioritize inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis.

- Analytical Cross-Validation : Combine CV with in situ Raman spectroscopy to correlate redox behavior with structural changes in polymers .

- Contradiction Resolution : Replicate experiments across multiple solvent batches and validate reagent purity via elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.